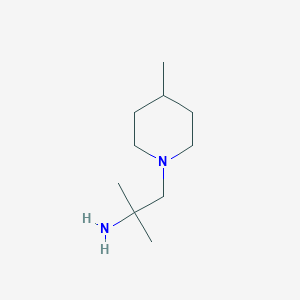

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

説明

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is a chemical compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine typically involves the reaction of 4-methylpiperidine with appropriate alkylating agents. One common method is the alkylation of 4-methylpiperidine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

化学反応の分析

Reaction Pathways

The tertiary amine group undergoes oxidation to form N-oxide derivatives. For example, treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields:

Key Data :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Piperidine N-oxide | RT, 12 h, aqueous phase |

| mCPBA | Epoxide derivatives | Dichloromethane, 0°C |

Application :

N-oxides are intermediates in drug design, enhancing solubility or modifying bioavailability.

Hydrogenation and Catalytic Reduction

While the compound itself is a tertiary amine, its synthetic precursors (e.g., imines or nitro compounds) undergo reduction. For example, reductive amination steps are critical in forming structurally related pharmaceuticals :

Experimental Findings :

-

Sodium borohydride (NaBH₄) in methanol achieves 90% reduction efficiency for imine intermediates .

-

Palladium-catalyzed hydrogenation is employed for nitro-group reductions in related syntheses .

Case Study: Sphingosine Kinase 1 (SphK1) Inhibitors

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine derivatives were synthesized as part of a library targeting SphK1, an enzyme implicated in cancer progression. Modifications to the piperidine head group and hydrophobic tail improved antiproliferative activity :

Synthetic Route :

-

Intermediate Formation : Vanillin derivatives undergo nucleophilic reactions to form intermediates.

-

Ring-Opening Reaction : Epoxypropane intermediates react with the target amine under reflux conditions .

Key Results :

| Derivative | Antiproliferative Activity (IC₅₀) |

|---|---|

| CHJ-01 | 151 nM (lung cancer cells) |

| CHJ-05 | 89 nM (enhanced selectivity) |

Structural Influence on Reactivity

The steric bulk of the 2-methylpropan-2-amine group and the 4-methylpiperidine ring reduces reactivity in electrophilic aromatic substitution but enhances stability in nucleophilic environments.

| Reaction Type | Reactivity Profile |

|---|---|

| Nucleophilic Substitution | High (due to accessible N-atom) |

| Electrophilic Aromatic Substitution | Low (steric hindrance) |

N-Alkylation Mechanism

In alkylation reactions, the amine nitrogen attacks electrophilic carbons in alkyl halides or epoxides. For example, in SphK1 inhibitor synthesis, the amine reacts with 2,3-epoxypropane derivatives via a ring-opening mechanism :

Critical Factors :

科学的研究の応用

Medicinal Chemistry

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system. Its structural features allow for modification to enhance biological activity or create derivatives tailored for specific therapeutic effects.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those related to mood regulation and anxiety disorders. It has been studied for its potential interactions with serotonin and dopamine receptors, suggesting a role in treating neuropsychiatric conditions .

Antimicrobial Activity

Preliminary studies have demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent. In vitro tests revealed a minimum inhibitory concentration against Staphylococcus aureus, highlighting its applicability in treating bacterial infections .

Neuroprotective Effects

Similar piperidine compounds have shown promise in models of neurodegenerative diseases, exhibiting neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications for conditions like Alzheimer's disease .

Case Study 1: Neurodegenerative Disease Model

In a study evaluating the neuroprotective effects of piperidine derivatives, researchers found that this compound significantly reduced neuronal cell death in oxidative stress models. The compound's ability to modulate inflammatory responses was noted as a key mechanism of action.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The study established that the compound exhibited a minimum inhibitory concentration (MIC) against common pathogens, supporting its potential use in clinical settings for infection control.

作用機序

The mechanism of action of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

- 2-(4-methylpiperidin-1-yl)propan-1-amine

- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

Uniqueness

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is unique due to its specific structural features, such as the presence of a methyl group on both the piperidine ring and the propan-2-amine moiety. These structural characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

生物活性

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine, also known as a derivative of 4-methylpiperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is being investigated for its therapeutic effects and interactions with various biological systems, particularly regarding its mechanisms of action on specific molecular targets.

Chemical Structure and Synthesis

The chemical formula for this compound is , with a molecular weight of 170.30 g/mol. The synthesis typically involves the reaction of 4-methylpiperidine with propan-1-amine under controlled conditions, optimizing parameters such as temperature and pressure to achieve high yields and purity.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes within biological systems. Preliminary studies suggest that it may influence cellular processes by modulating receptor activity or enzyme functions. The amine group in the structure allows for hydrogen bonding and ionic interactions, which can significantly affect the compound's solubility and membrane permeability .

Antimicrobial Properties

Research indicates that derivatives of 4-methylpiperidine, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against protozoan parasites such as Leishmania, which are responsible for leishmaniasis, a neglected tropical disease .

Anticancer Activity

Studies have demonstrated that compounds bearing the piperidine moiety often possess anticancer activity. For example, analogs with similar structures have been evaluated for their effects on various cancer cell lines, showing significant inhibitory effects on cell proliferation in human lung (A549), ovarian (SKOV3), melanoma (A375), and colon (LOVO) cancer cells .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties by interacting with neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders .

Study 1: Antiparasitic Activity

A high-throughput screening study identified several piperidine derivatives that displayed selective inhibition against Leishmania N-myristoyltransferase (NMT), an enzyme crucial for the survival of the parasite. Compounds similar to this compound were noted for their ability to inhibit this enzyme effectively, suggesting a promising avenue for developing new antiparasitic therapies .

Study 2: Anticancer Potential

In a comparative analysis of various piperidine derivatives, it was found that those containing the 4-methylpiperidinyl group exhibited enhanced anticancer activity. The study utilized MTT assays to quantify cell viability across different cancer cell lines, revealing a strong correlation between structural modifications and biological efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.30 g/mol |

| Antimicrobial Activity | Effective against Leishmania |

| Anticancer Activity | Inhibitory effects on A549, SKOV3, A375, LOVO cells |

| Study | Findings |

|---|---|

| High-throughput Screening | Identified selective NMT inhibitors |

| MTT Assay | Significant reduction in cancer cell viability |

特性

IUPAC Name |

2-methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEKEBRFZHIMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383334 | |

| Record name | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-11-2 | |

| Record name | α,α,4-Trimethyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。